Cas no 50424-99-2 (2-chloro-4-methoxybenzoyl chloride)

2-chloro-4-methoxybenzoyl chloride 化学的及び物理的性質
名前と識別子
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- Benzoyl chloride, 2-chloro-4-methoxy-
- 2-Chloro-4-methoxybenzoyl chloride
- BENZOYL CHLORIDE,2-CHLORO-4-METHOXY
- 2-chloro-4-methoxybenzoic acid chloride
- SCHEMBL3142619
- 50424-99-2
- FT-0753564
- EN300-1459144
- SYAIPNCFYHEQMA-UHFFFAOYSA-N
- DTXSID00560871
- 2-chloro-4-methoxybenzoyl chloride
-
- MDL: MFCD07774195
- インチ: InChI=1S/C8H6Cl2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3
- InChIKey: SYAIPNCFYHEQMA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)C(=O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 203.9744848g/mol
- どういたいしつりょう: 203.9744848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3Ų
2-chloro-4-methoxybenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013027475-250mg |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 250mg |
$470.40 | 2023-09-01 | |
Alichem | A013027475-500mg |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Enamine | EN300-1459144-0.1g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1459144-2500mg |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 2500mg |
$810.0 | 2023-09-29 | ||
Enamine | EN300-1459144-5000mg |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 5000mg |
$1199.0 | 2023-09-29 | ||
abcr | AB609024-100g |
2-Chloro-4-methoxybenzoyl chloride; . |
50424-99-2 | 100g |
€845.90 | 2024-07-19 | ||
Alichem | A013027475-1g |
2-Chloro-4-methoxybenzoyl chloride |
50424-99-2 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Enamine | EN300-1459144-0.5g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1459144-50mg |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 50mg |
$348.0 | 2023-09-29 | ||
Enamine | EN300-1459144-0.05g |
2-chloro-4-methoxybenzoyl chloride |
50424-99-2 | 0.05g |
$612.0 | 2023-06-06 |
2-chloro-4-methoxybenzoyl chloride 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-chloro-4-methoxybenzoyl chlorideに関する追加情報
Professional Introduction to 2-chloro-4-methoxybenzoyl chloride (CAS No. 50424-99-2)
2-chloro-4-methoxybenzoyl chloride, identified by its Chemical Abstracts Service (CAS) number 50424-99-2, is a versatile and highly reactive organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This benzoic acid derivative features a chloro substituent at the ortho position relative to a methoxy group, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-chloro-4-methoxybenzoyl chloride positions it as an excellent electrophile, particularly useful in nucleophilic acyl substitution reactions. Its reactivity allows for the facile introduction of amine or alcohol groups, forming amides or esters, respectively. These transformations are fundamental in drug discovery, where the modification of molecular structure can significantly influence pharmacological properties such as solubility, bioavailability, and target binding affinity.
In recent years, 2-chloro-4-methoxybenzoyl chloride has been employed in the development of novel therapeutic agents. For instance, its application in synthesizing heterocyclic compounds has shown promise in targeting inflammatory and infectious diseases. Researchers have leveraged its reactivity to construct complex scaffolds that mimic natural products with demonstrated biological activity. The methoxy group further enhances its utility by providing a site for further functionalization, enabling the creation of diverse derivatives with tailored properties.
One notable area where 2-chloro-4-methoxybenzoyl chloride has made an impact is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into kinase inhibitor molecules, chemists have been able to develop potent and selective inhibitors that disrupt aberrant signaling networks. The chloro and methoxy substituents contribute to optimal binding interactions with the enzyme's active site, improving overall efficacy.
Advances in computational chemistry have also enhanced the utility of 2-chloro-4-methoxybenzoyl chloride. Molecular modeling studies indicate that its scaffold can be optimized for improved binding to biological targets by fine-tuning substituent electronic effects. This computational guidance has accelerated the design of lead compounds for experimental validation, streamlining the drug development pipeline.
The compound's role extends beyond pharmaceutical applications; it is also valuable in materials science. For example, its derivatives have been explored as precursors for liquid crystals and organic semiconductors due to their ability to form stable π-conjugated systems. These materials are integral to next-generation display technologies and electronic devices.
The synthesis of 2-chloro-4-methoxybenzoyl chloride itself is well-documented and can be achieved through various routes, including chlorination of 4-methoxybenzoic acid or direct functionalization of an aromatic ring. The choice of synthetic method often depends on scalability and purity requirements for downstream applications. High-performance liquid chromatography (HPLC) and other analytical techniques are routinely employed to ensure product integrity.
As research continues to uncover new biological targets and therapeutic modalities, the demand for specialized intermediates like 2-chloro-4-methoxybenzoyl chloride is expected to grow. Its unique structural features make it indispensable in constructing molecules with complex three-dimensional shapes that interact precisely with biological macromolecules. Collaborative efforts between synthetic chemists and biologists will continue to drive innovation using this versatile building block.
The safety profile of 2-chloro-4-methoxybenzoyl chloride must be carefully considered during handling due to its reactivity with nucleophiles. Standard laboratory protocols for working with acyl chlorides should be followed, including proper ventilation and personal protective equipment (PPE). Despite these precautions, its utility in synthetic chemistry underscores its importance as a key intermediate in modern drug discovery.
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